molecular formula C9H9BrO2 B1584782 Ethyl 3-bromobenzoate CAS No. 24398-88-7

Ethyl 3-bromobenzoate

Cat. No. B1584782
CAS RN: 24398-88-7
M. Wt: 229.07 g/mol
InChI Key: QAUASTLEZAPQTB-UHFFFAOYSA-N
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Description

Ethyl 3-bromobenzoate is a chemical compound with the linear formula BrC6H4CO2C2H5 . It is used in the preparation of ethyl 3-ethynylbenzoate . It can react with p-tolyl-boronic acid, and obtain the 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .


Synthesis Analysis

Ethyl 3-bromobenzoate is used in the preparation of ethyl 3-ethynylbenzoate . It can react with p-tolyl-boronic acid, and obtain the 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular weight of Ethyl 3-bromobenzoate is 229.07 . The InChI key for this compound is QAUASTLEZAPQTB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 3-bromobenzoate can react with p-tolyl-boronic acid to obtain the 4’-methyl-biphenyl-3-carboxylic acid ethyl ester .


Physical And Chemical Properties Analysis

Ethyl 3-bromobenzoate is a liquid at room temperature . It has a refractive index of 1.541 and a density of 1.431 g/mL at 25 °C . It has a boiling point of 130-131 °C/12 mmHg .

Scientific Research Applications

Catalyst-Free P-C Coupling Reactions

Research by Jablonkai and Keglevich (2015) demonstrated that Ethyl 3-bromobenzoate can undergo P-C coupling reactions with diarylphosphine oxides without any catalyst, using water as the solvent under microwave irradiation. The resulting phosphinoylbenzoic acids were converted into their ethyl esters with yields of 59-82% (Jablonkai & Keglevich, 2015).

Synthesis of Antigen 85C Inhibitors

Frlan, Gobec, and Kikelj (2007) synthesized potential antigen 85C inhibitors from 3-bromobenzoic acid using Ullman diaryl ether synthesis, combined with benzyl- and trityl protection strategies for phenol hydroxyl groups (Frlan, Gobec, & Kikelj, 2007).

Synthesis of [1,2,3]Triazolo[1,5-a]quinoline

Pokhodylo and Obushak (2019) used a reaction involving Ethyl 3-bromobenzoate for synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is a key intermediate in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline (Pokhodylo & Obushak, 2019).

Improved Hiyama Cross-Coupling Reactions

Marcuccio et al. (2011) studied various parameters in the Hiyama cross-coupling reaction of Ethyl 3-bromobenzoate. They found that DMF and THF were excellent solvents, with palladium chloride as the best palladium source, and tri-o-tolylphosphine as an effective ligand (Marcuccio, Epa, Moslmani, & Hughes, 2011).

Synthesis and Characterization of Ethyl Paraben Derivatives

Han, Atalay, İmamoğlu, and Küçükgüzel (2020) used Ethyl 3-bromobenzoate to synthesize and characterize novel hydrazide-hydrazones derived from ethyl paraben, showing potential anticancer activity (Han, Atalay, İmamoğlu, & Küçükgüzel, 2020).

Ortho-Metalation of Unprotected 3-Bromo Benzoic Acids

Gohier and Mortier (2003) demonstrated the ortho-metalation of unprotected 3-bromobenzoic acids, including Ethyl 3-bromobenzoate, with hindered lithium dialkylamides. This process generates lithium 3-chloro/bromo-2-lithiobenzoates, useful for synthesizing a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).

Safety And Hazards

Ethyl 3-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUASTLEZAPQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179143
Record name Ethyl 3-bromobenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromobenzoate

CAS RN

24398-88-7
Record name Ethyl 3-bromobenzoate
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Record name Ethyl 3-bromobenzoate
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Record name Ethyl 3-bromobenzoate
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Record name Ethyl 3-bromobenzoate
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Record name Ethyl 3-bromobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
S Bahadur, I Anis, MR Shah, K Singh - … Crystallographica Section E …, 2009 - scripts.iucr.org
The molecule of the title compound, C13H12BrN3O4, is non-planar, as indicated in the dihedral angle of 59.5 (4) formed between the least-squares planes through the imidazole and …
Number of citations: 1 scripts.iucr.org
COH C-OLi - Optimization of synthesis and quality control …, 2002 - inis.iaea.org
… In the synthesis path the precursor is synthesized in three steps from ethyl 3-bromobenzoate. The … The starting point was from ethyl 3-bromobenzoate, and there were some changes in …
Number of citations: 4 inis.iaea.org
T Yamamoto, T Yamakawa - pstorage-acs-6854636.s3 …
All reactions were carried out under an Ar atmosphere. Analytical TLC was performed using a silica gel plate and a starting material and products were visualized by UV. 1H (500 MHz) …
S Sabelle, PY Renard, K Pecorella… - Journal of the …, 2002 - ACS Publications
… good yields through a Stille-like coupling 15 of tributyltin tert-butylsulfanyl 8 on the aromatic iodide 7 (obtained by transhalogenation of commercially available ethyl 3-bromobenzoate) …
Number of citations: 156 pubs.acs.org
J Lee, R Velarde-Ortiz, A Guijarro… - Journal of Organic …, 2000 - researchgate.net
Despite being 100 years old, the Grignard reagent still plays a central role in synthetic chemistry today. 1 However, few functionalized Grignard reagents have been prepared due to the …
Number of citations: 157 www.researchgate.net
G Keglevich, E Jablonkai, LB Balázs - RSC advances, 2014 - pubs.rsc.org
… Regarding the reaction of ethyl 3-bromobenzoate, lower temperatures than 200 C were less efficient (Table 1, entries 27 and 28). At 150 C incomplete conversions occurred, while at …
Number of citations: 84 pubs.rsc.org
Z Peng, P Knochel - Organic Letters, 2011 - ACS Publications
… 4e (77% yield), respectively, by an acylation reaction with 4-chlorobenzoyl chloride (3d, 0.6 equiv) and a Pd-catalyzed cross-coupling (18) reaction with ethyl 3-bromobenzoate (3e, 0.6 …
Number of citations: 47 pubs.acs.org
R Kanada, T Suzuki, T Murata, M Miyazaki… - Bioorganic & Medicinal …, 2021 - Elsevier
… Reagents and conditions: (a) Ethyl 3-bromobenzoate or tert-butyl 3-bromobenzoate, PdCl 2 … gave 28, which was coupled with ethyl 3-bromobenzoate and hydrolyzed by NaOH to give …
Number of citations: 2 www.sciencedirect.com
BK Sadashiva, V Prasad - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
Two homologous series of β-diketones, viz. 1-(4′-dodecylbiphenyl-4-yl)-3-(2-alkoxyphenyl)propane-l,3-diones and 1-(4′-dodecylbiphenyl-4-yl)-3-(3-alkoxyphenyl)propane-l,3-diones …
Number of citations: 13 pubs.rsc.org
Y Masuyama, Y Sugioka, S Chonan, N Suzuki… - Journal of Molecular …, 2012 - Elsevier
… Ethyl 2-bromobenzoate, ethyl 3-bromobenzoate, ethyl 4-bromobenzoate, 4-bromoanisole, 4-bromobenzonitrile, 1-bromo-4-trifluoromethylbenzene, bromobenzene, 1-bromo-4-t-…
Number of citations: 23 www.sciencedirect.com

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